
N-cyclohexyl-3-hydroxybenzamide
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Overview
Description
N-cyclohexyl-3-hydroxybenzamide: is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring carries a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with cyclohexylamine. The reaction is facilitated by a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature, and the product is isolated by extraction and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of N-cyclohexyl-3-oxobenzamide.
Reduction: Formation of N-cyclohexyl-3-aminobenzene.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-3-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-hydroxybenzamide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with protein residues, while the cyclohexyl group provides hydrophobic interactions that stabilize the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure with an additional methoxy group at the fourth position.
N-cyclopentyl-3-hydroxybenzamide: Similar structure with a cyclopentyl group instead of a cyclohexyl group.
N-cyclohexyl-4-hydroxybenzamide: Similar structure with the hydroxyl group at the fourth position.
Uniqueness: N-cyclohexyl-3-hydroxybenzamide is unique due to the specific positioning of the hydroxyl group at the third position, which can influence its reactivity and interaction with biological targets. The cyclohexyl group also provides a distinct hydrophobic character that can affect its solubility and binding properties compared to other similar compounds .
Properties
IUPAC Name |
N-cyclohexyl-3-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRKINOYAUHREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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